

Application Notes and Protocols for the Stereoselective Synthesis of 1,2-Dibenzoylcyclopropane

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Compound of Interest

Compound Name: 1,2-Dibenzoylcyclopropane

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Introduction

The cyclopropane ring is a valuable structural motif in medicinal chemistry and organic synthesis, often imparting unique conformational constraints and metabolic stability to bioactive molecules.[1] **1,2-Dibenzoylcyclopropane**, with its two chiral centers, presents a significant synthetic challenge in controlling stereochemistry. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of **1,2-dibenzoylcyclopropane**, focusing on methods to control both diastereoselectivity and enantioselectivity. The synthesis of this class of compounds is of interest for the development of novel therapeutic agents, leveraging the biological activities associated with both the cyclopropane ring and the chalcone-derived scaffold.[1]

Stereochemical Considerations

1,2-Dibenzoylcyclopropane has three possible stereoisomers: a pair of enantiomers with the benzoyl groups in a trans configuration ((1R,2R) and (1S,2S)) and a single cis (meso) isomer ((1R,2S)).[2][3] The trans isomer is generally the thermodynamically more stable product due to reduced steric hindrance between the bulky benzoyl groups.[4]

Synthetic Strategies

Several effective methods have been developed for the stereoselective synthesis of **1,2-dibenzoylcyclopropane** and related derivatives. These primarily involve the cyclopropanation of chalcones (1,3-diphenyl-2-propen-1-one), which serve as readily available starting materials. [5] Key strategies include the Corey-Chaykovsky reaction, phase-transfer catalysis, organocatalysis, and intramolecular ring closure.

Diastereoselective Synthesis via Corey-Chaykovsky Reaction

The Johnson-Corey-Chaykovsky reaction is a powerful method for the synthesis of cyclopropanes from α,β -unsaturated ketones (enones) like chalcones. [6][7] The reaction of a sulfur ylide with an enone typically proceeds via a 1,4-conjugate addition followed by an intramolecular cyclization to yield the cyclopropane. [7][8][9] This method generally exhibits high diastereoselectivity, favoring the formation of the trans-cyclopropane. [6]

Reaction Scheme:

Enantioselective Synthesis via Phase-Transfer Catalysis

Asymmetric cyclopropanation of chalcones can be achieved using chiral phase-transfer catalysts. Cinchona alkaloid-derived ammonium salts have been successfully employed to catalyze the reaction between chalcones and bromomalonates, yielding cyclopropanes with good to high enantioselectivities. [10]

Enantioselective Synthesis via Organocatalysis

Organocatalysis offers a metal-free approach to the asymmetric synthesis of cyclopropanes. Chiral amines, such as diphenylprolinol silyl ethers, can catalyze the cascade Michael-alkylation reaction between α,β -unsaturated aldehydes and bromomalonates to afford highly enantio- and diastereomerically enriched cyclopropanes. [11] While this has been demonstrated for aldehydes, the principle can be extended to ketone-derived enones. Another approach involves the use of chiral organoselenium catalysts, which have shown excellent enantioselectivities in the cyclopropanation of (E)-chalcones. [12]

Diastereoselective Synthesis via Intramolecular Ring Closure

A straightforward and highly diastereoselective method to obtain trans-**1,2-dibenzoylcyclopropane** involves the base-catalyzed intramolecular cyclization of 1,3-dibenzoylpropane.^{[13][14]} The reaction proceeds through the formation of an enolate, followed by halogenation and a subsequent intramolecular SN2 reaction to form the cyclopropane ring.^{[13][14]}

Data Presentation

| Method | Stereoselectivity | Reagents | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |
|---------------------------|--------------------|---|-----------|---------------------------|--|-----------|
| Corey-Chaykovsky Reaction | Diastereoselective | Trimethylsulfoxonium iodide, NaH, DMSO/THF | High | Predominantly trans | Racemic | [1] |
| Phase-Transfer Catalysis | Enantioselective | Bromomalonate, Cinchona alkaloid catalyst, K ₂ CO ₃ | up to 98 | - | up to 91:9er | [10] |
| Organocatalysis | Enantioselective | α,β -unsaturated aldehydes, bromomalonates, diphenylprolinol TMS ether | High | >30:1 | 90-98% ee | [11] |
| Organoselenium Catalysis | Enantioselective | Benzyl bromide, chiral tetrahydrophenylene catalyst | - | - | $\leq 99\%$ ee | [12] |

| | | | | | | |
|-----------------------------|--------------------|--|---|-------------------|---------|---|
| Intramolecular Ring Closure | Diastereoselective | 1,3-Dibenzoylcyclopropane, NaOH, I ₂ , Methanol | - | Exclusively trans | Racemic | [13] [14] |
|-----------------------------|--------------------|--|---|-------------------|---------|---|

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of trans-1,2-Dibenzoylcyclopropane via Corey-Chaykovsky Reaction

This protocol is a general procedure adapted from the Corey-Chaykovsky reaction for the cyclopropanation of chalcones.[\[1\]](#)

Materials:

- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Trimethylsulfoxonium iodide
- Chalcone (1,3-diphenyl-2-propen-1-one)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine

Procedure:

- Ylide Preparation:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, suspend sodium hydride (1.2 equivalents) in anhydrous

DMSO.

- Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.
- Add anhydrous DMSO to the flask, followed by the portion-wise addition of trimethylsulfoxonium iodide (1.2 equivalents) at room temperature.
- Stir the resulting mixture at room temperature for 1 hour, or until the solution becomes clear, indicating the formation of the ylide.
- Cyclopropanation Reaction:
 - In a separate flask, dissolve the chalcone (1.0 equivalent) in anhydrous THF.
 - Cool the ylide solution to 0 °C using an ice bath.
 - Slowly add the solution of the chalcone in THF to the ylide solution via a syringe or dropping funnel over 15-20 minutes.
 - Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash with water and then brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to afford trans-**1,2-dibenzoylcyclopropane**.

Protocol 2: Enantioselective Synthesis of 1,2-Disubstituted Cyclopropanes via Phase-Transfer Catalysis

This protocol is a general procedure for the asymmetric cyclopropanation of chalcones.[\[10\]](#)

Materials:

- Chalcone derivative
- Bromomalonate
- Cinchona alkaloid-based phase-transfer catalyst (e.g., a free OH-containing cinchona alkaloid ammonium salt)
- Potassium carbonate (K_2CO_3), 50% aqueous solution
- Mesitylene
- Argon

Procedure:

- To a solution of the chiral phase-transfer catalyst (10 mol %) in mesitylene, add a 50% aqueous solution of K_2CO_3 (10 equivalents). The dilution should be adjusted to 0.075 M based on the amount of bromomalonate.
- Flush the reaction vessel with Argon.
- Add the corresponding chalcone derivative (6 equivalents) to the vigorously stirred solution (>1200 rpm).
- Cool the mixture to 0 °C under an Argon atmosphere.
- Add the bromomalonate in three portions (3 x 0.33 equivalents) over 24 hours.

- Monitor the reaction by TLC.
- Upon completion, perform a standard aqueous work-up, extract with an organic solvent, dry, and concentrate.
- Purify the product by column chromatography.
- Determine the enantiomeric ratio by chiral HPLC.

Protocol 3: Diastereoselective Synthesis of trans-1,2-Dibenzoylcyclopropane via Intramolecular Ring Closure

This protocol is adapted from the base-catalyzed ring closure of 1,3-dibenzoylpropane.^{[13][14]}

Materials:

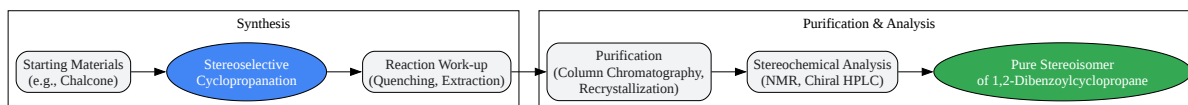
- 1,3-Dibenzoylpropane
- Sodium hydroxide (NaOH)
- Methanol
- Iodine (I₂)
- Boiling chip

Procedure:

- In a 25-mL round-bottom flask, combine 400 mg of 1,3-dibenzoylpropane and a boiling chip.
- Add 5 mL of a 0.67 M solution of sodium hydroxide in methanol.
- Heat the flask in a warm water bath (50-80 °C) and swirl until all the solid has dissolved.
- Fit the flask with a Claisen adapter, a rubber septum, and a reflux condenser.
- Through the rubber septum, add 2.5 mL of a 0.67 M iodine solution in methanol dropwise via a syringe.

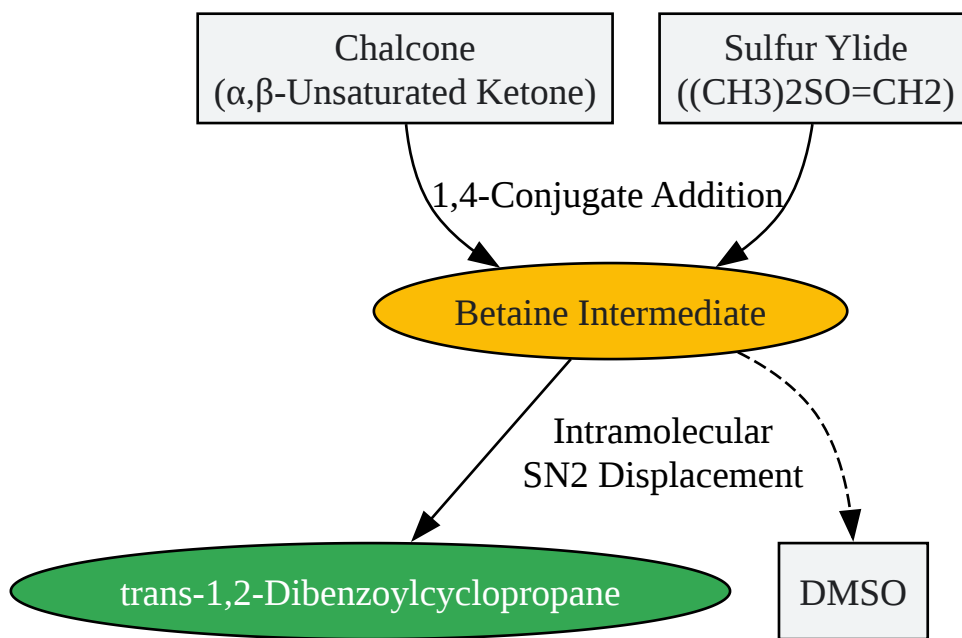
- After the iodine addition is complete, continue heating the reaction for an additional 40 minutes.
- Allow the flask to cool to room temperature and then place it in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration.
- Wash the crystals with three small portions of cold water.
- Recrystallize the product from a methanol/water solvent pair to obtain pure trans-**1,2-dibenzoylcyclopropane**.

Visualizations



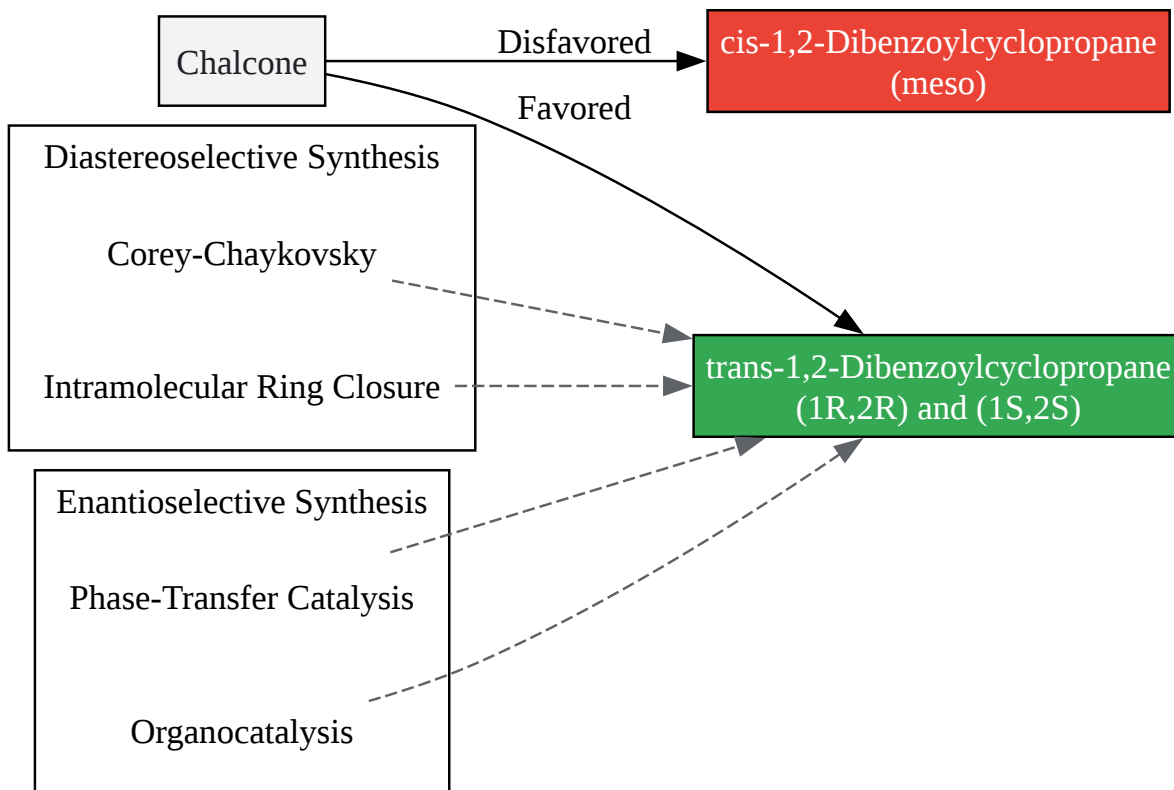
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Caption: General experimental workflow for the synthesis and analysis of **1,2-dibenzoylcyclopropane**.



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Caption: Simplified mechanism of the Corey-Chaykovsky cyclopropanation of a chalcone.



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Caption: Stereochemical pathways in the synthesis of **1,2-dibenzoylcyclopropane**.

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